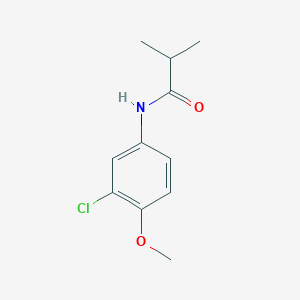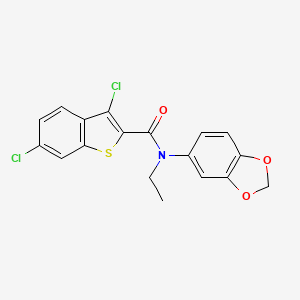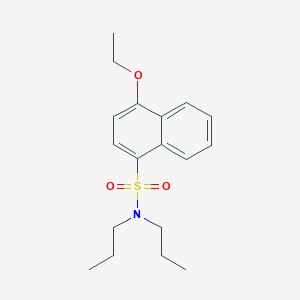
4-(4-tert-butylphenyl)-3-isoxazolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-tert-butylphenyl)-3-isoxazolamine, also known as LY2334737, is a synthetic compound that belongs to the class of isoxazolamines. It has been studied extensively for its potential use in scientific research due to its unique chemical properties and biological effects.
科学研究应用
4-(4-tert-butylphenyl)-3-isoxazolamine has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 4-(4-tert-butylphenyl)-3-isoxazolamine involves the modulation of various neurotransmitter systems in the brain, including the GABAergic, glutamatergic, and dopaminergic systems. It has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and pain. It also inhibits the activity of glutamate receptors, which are involved in the regulation of learning and memory. Additionally, it has been shown to increase the release of dopamine, which is involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
4-(4-tert-butylphenyl)-3-isoxazolamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which are thought to be mediated through its effects on the GABAergic system. Additionally, it has been shown to have anxiolytic effects, which are thought to be mediated through its effects on the dopaminergic system.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-tert-butylphenyl)-3-isoxazolamine in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target receptors, which makes it a useful tool for studying the function of these receptors. Additionally, it has been shown to have a relatively low toxicity, which makes it a safe compound to use in lab experiments.
One of the main limitations of using 4-(4-tert-butylphenyl)-3-isoxazolamine in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, its high potency can make it difficult to determine the optimal dose for use in experiments.
未来方向
There are several future directions for the study of 4-(4-tert-butylphenyl)-3-isoxazolamine. One potential area of research is the development of new compounds based on the structure of 4-(4-tert-butylphenyl)-3-isoxazolamine. These compounds could have improved potency, specificity, and solubility, which would make them more useful for scientific research.
Another potential area of research is the study of the long-term effects of 4-(4-tert-butylphenyl)-3-isoxazolamine on the brain and body. This could involve the use of animal models to study the effects of chronic exposure to the compound, as well as the development of new methods for monitoring the effects of the compound on the brain and body.
Overall, 4-(4-tert-butylphenyl)-3-isoxazolamine is a promising compound for scientific research due to its unique chemical properties and biological effects. Further research is needed to fully understand the potential applications of this compound and to develop new compounds based on its structure.
合成方法
The synthesis of 4-(4-tert-butylphenyl)-3-isoxazolamine involves the reaction of tert-butyl 4-(4-bromophenyl)phenylcarbamate with hydroxylamine-O-sulfonic acid in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This method has been optimized for high yield and purity, making it a reliable and efficient process for the production of 4-(4-tert-butylphenyl)-3-isoxazolamine.
属性
IUPAC Name |
4-(4-tert-butylphenyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-15-12(11)14/h4-8H,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVCIRVWHZHBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5757990.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)

![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)



![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)
![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)

![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)